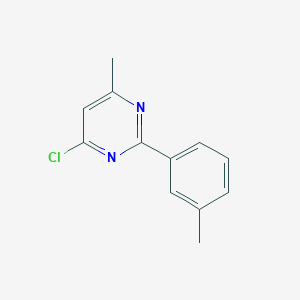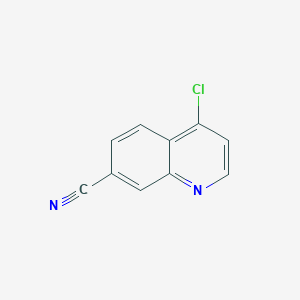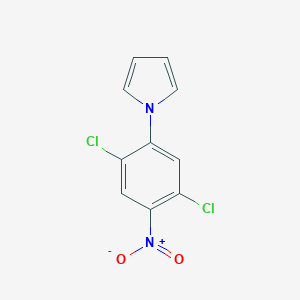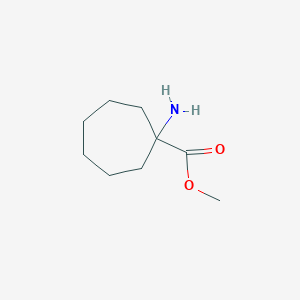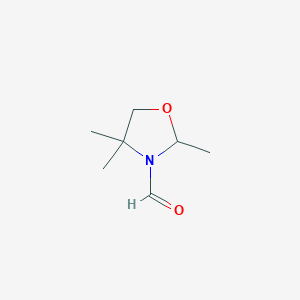
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde (TOC) is a versatile compound that has gained significant attention in the field of scientific research. It is a cyclic organic compound that consists of a five-membered ring containing oxygen and nitrogen atoms. TOC has been extensively studied due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group and a nitrogen atom in its structure. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to act as a reducing agent in certain reactions.
Biochemical and Physiological Effects
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also readily available and relatively inexpensive. However, 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the research on 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde. One of the major directions is the development of new synthetic methods for 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde and its derivatives. Another direction is the investigation of the potential applications of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde in the development of new drugs and materials. Additionally, the mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion
In conclusion, 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is a versatile compound that has potential applications in various scientific research fields. It can be easily synthesized and has several advantages for lab experiments. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has several potential applications in the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde and its potential applications in various fields.
Métodos De Síntesis
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde can be synthesized in various ways, including the reaction of trimethylamine and glyoxal, or the reaction of trimethylamine and formaldehyde. The latter method is more commonly used due to its simplicity and high yield. The reaction involves the addition of formaldehyde to trimethylamine in the presence of an acid catalyst, followed by heating to form 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the major applications of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is its use as a reagent in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
174656-71-4 |
|---|---|
Nombre del producto |
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-8(5-9)7(2,3)4-10-6/h5-6H,4H2,1-3H3 |
Clave InChI |
QWZBCPUCJFNLFV-UHFFFAOYSA-N |
SMILES |
CC1N(C(CO1)(C)C)C=O |
SMILES canónico |
CC1N(C(CO1)(C)C)C=O |
Sinónimos |
3-Oxazolidinecarboxaldehyde, 2,4,4-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


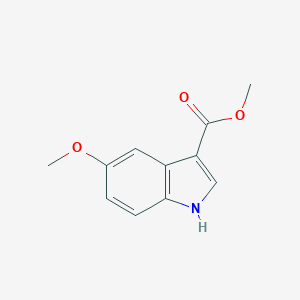





![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
